4-(Azetidin-3-yloxy)butan-2-ol
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Overview
Description
4-(Azetidin-3-yloxy)butan-2-ol is an organic compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)butan-2-ol typically involves the reaction of azetidine with butan-2-ol under specific conditions. One common method is the alkylation of azetidine with butan-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-(Azetidin-3-yloxy)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
Butan-2-ol: A secondary alcohol with the molecular formula C4H10O.
Uniqueness
4-(Azetidin-3-yloxy)butan-2-ol is unique due to the presence of both an azetidine ring and a hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)butan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)2-3-10-7-4-8-5-7/h6-9H,2-5H2,1H3 |
InChI Key |
VAMCOHNGTUJPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1CNC1)O |
Origin of Product |
United States |
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